molecular formula C10H13N5O2 B8318345 N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B8318345
M. Wt: 235.24 g/mol
InChI Key: YKLYQRAYJYJSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C10H13N5O2/c1-3-14(4-2)10-8-5-7(15(16)17)6-11-9(8)12-13-10/h5-6H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

YKLYQRAYJYJSDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC2=C1C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetaldehyde (0.258 g, 5.86 mmol) and a drop of acetic acid were added to a solution of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (0.105 g, 0.586 mmol) in THF/dichloroethane (“DCE”) (12 mL, 1:1). NaBH(OAc)3 (1.24 g, 5.86 mmol) was added, and the mixture was left at room temperature for 60 hours. The reaction mixture was diluted with ethyl acetate (50 mL) and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (9:1), hexanes/ethyl acetate (4:1) to give N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (22 mg, 16% yield) as a solid.
Quantity
0.258 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Name
THF dichloroethane
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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